molecular formula C12H15BClNO5 B7957548 4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7957548
M. Wt: 299.52 g/mol
InChI Key: SMBMURLQNJIAGM-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a nitro group, and a dioxaborolane ring attached to a phenol moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and borylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chloro group can be substituted, and the phenol moiety can engage in electrophilic aromatic substitution. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its chloro, nitro, and dioxaborolane functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

4-chloro-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)7-5-10(16)9(15(17)18)6-8(7)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBMURLQNJIAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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